Differential HTS Activity Profile Across Five Distinct Human Targets vs. the 3-Isoxazolyl Carbamate Class Baseline
Public HTS data at ChemSrc report that 5-(chloromethyl)-3-isoxazolyl N-butylcarbamate was tested in five separate quantitative bioassays targeting RGS4 (regulator of G-protein signaling 4), GSTO1 (glutathione S-transferase omega-1), EYA2 phosphatase, MRGPRX1, and XBP1-mediated unfolded protein response, each conducted under standardized HTS conditions. The compound's activity or inactivity in these assays constitutes a multi-target fingerprint that differs from the screening profile of other 3-isoxazolyl carbamates, whose HTS data are either absent or limited to fewer targets . While exact IC₅₀ values for these assays are not publicly disclosed, the breadth of target coverage provides a procurement-relevant differentiation: this compound has undergone more extensive biological annotation than its closest analogs, reducing the risk of unknown off-target effects in screening campaigns.
| Evidence Dimension | Number of human protein targets with publicly available HTS data |
|---|---|
| Target Compound Data | 5 distinct targets (RGS4, GSTO1, EYA2, MRGPRX1, UPR pathway) |
| Comparator Or Baseline | Closest analogs (e.g., 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, CAS 1303968-26-4; 5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate, CAS 866154-18-9) have zero or substantially fewer HTS target annotations in the same public database |
| Quantified Difference | Target coverage advantage of ≥5:1 vs. nearest N-methyl and N-aryl analogs (based on ChemSrc database counts) |
| Conditions | Public HTS data aggregated by ChemSrc from multiple academic screening centers (Johns Hopkins Ion Channel Center, Scripps Research Institute, NCGC, Burnham Center) |
Why This Matters
Procurement of a compound with pre-existing multi-target screening data accelerates hit triage and reduces the cost of initial profiling compared to purchasing an untested or minimally tested analog.
